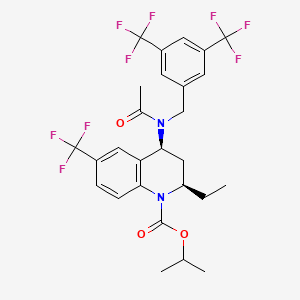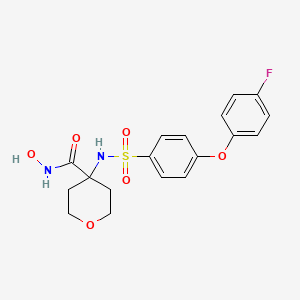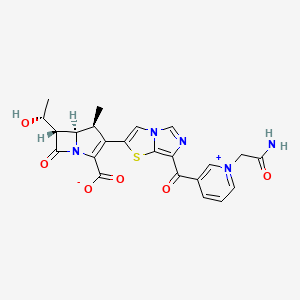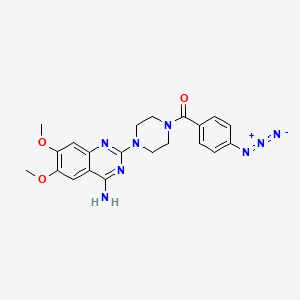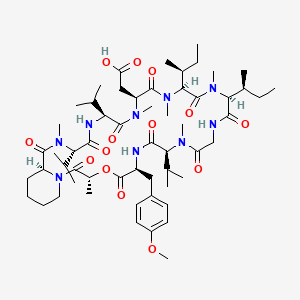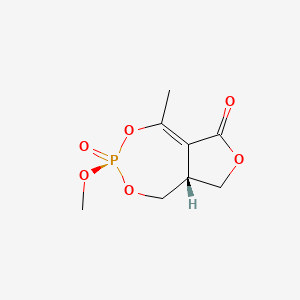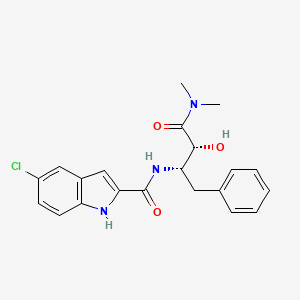
CP-91149
概要
説明
科学的研究の応用
CP-91149 has a wide range of applications in scientific research, including:
作用機序
CP-91149は、グリコーゲンをグルコース-1-リン酸に分解する酵素であるグリコーゲンホスホリラーゼを選択的に阻害することにより、その効果を発揮します 。 グリコーゲンホスホリラーゼの阻害は、グリコーゲン分解を減少させ、その結果、血中グルコースレベルが低下します 。 この化合物は、酵素の活性部位に結合し、その触媒活性を阻害し、グリコーゲンの再合成を促進します 。
類似化合物の比較
類似化合物
独自性
This compoundは、グリコーゲンホスホリラーゼ阻害剤としての高い選択性と効力により際立っています。 非糖尿病患者で低血糖を起こすことなく、血中グルコースレベルを大幅に低下させる能力は、2型糖尿病の治療のための有望な候補となっています .
生化学分析
Biochemical Properties
CP-91149 interacts with the enzyme glycogen phosphorylase, inhibiting its activity . In vitro studies have shown that this compound treatment decreases muscle GP activity by converting the phosphorylated AMP-independent α form into the dephosphorylated AMP-dependent b form and inhibiting GP α activity and AMP-mediated GP b activation . This interaction with the enzyme results in the promotion of glycogen resynthesis, but not its overaccumulation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in primary human hepatocytes and isolated rat hepatocytes, this compound treatment inhibits glucagon-stimulated glycogenolysis . In A549 cells, this compound inhibits brain GP and causes glycogen accumulation . It also promotes the conversion of GP a into GP b, according to the α model proposed in hepatocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme glycogen phosphorylase, leading to the inhibition of the enzyme’s activity . This inhibition results in the promotion of glycogen resynthesis and the prevention of its overaccumulation . The effect of this compound on the IC50 value was also investigated, which decreased when the concentration of glucose increased .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, a significant increase in glycogen accumulation was detected at 10 μM of this compound as compared with untreated cells with a maximal glycogen accumulation at 30 μM . Intracellular glycogen content decreased at 50 μM this compound, perhaps explained by additional pharmacological effects of the drug .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in diabetic ob/ob mice, treatment with 25-50 mg/kg this compound rapidly lowers blood glucose, but does not change blood glucose levels in non-diabetic mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycogenolysis, where it inhibits the enzyme glycogen phosphorylase, thereby controlling the rate-limiting step in this pathway .
準備方法
合成経路と反応条件
CP-91149の合成は、コア構造の調製から始まり、さまざまな官能基を導入する複数のステップが含まれます。重要なステップには以下が含まれます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成反応によって合成されます。この反応は、フェニルヒドラジンとケトンまたはアルデヒドを酸性条件下で反応させることを含みます.
カルボキサミド基の導入: カルボキサミド基は、アミドカップリング反応によって導入されます。通常、N,N’-ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用します.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー化学や自動合成などの技術は、効率とスケーラビリティを向上させるためにしばしば使用されます 。
化学反応の分析
反応の種類
CP-91149は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます.
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: メタノール中のナトリウムメトキシド。
主要な生成物
これらの反応から生成される主要な生成物には、this compoundのさまざまな酸化、還元、置換誘導体が含まれ、これらはさまざまな化学的および生物学的調査でさらに活用できます 。
科学研究への応用
This compoundは、以下を含む科学研究において幅広い用途を持っています。
類似化合物との比較
Similar Compounds
Uniqueness
This compound stands out due to its high selectivity and potency as a glycogen phosphorylase inhibitor. Its ability to significantly lower blood glucose levels without causing hypoglycemia in non-diabetic subjects makes it a promising candidate for the treatment of type 2 diabetes .
特性
IUPAC Name |
5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJNZFCMLSBCI-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171897 | |
| Record name | CP-91149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-40-5 | |
| Record name | CP-91149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-91149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186392-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-91149 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


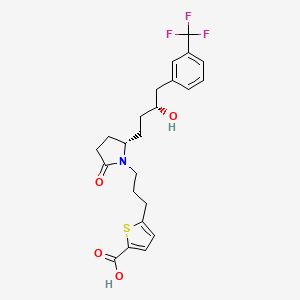
![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)
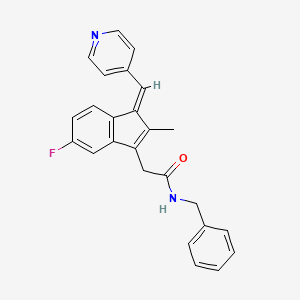
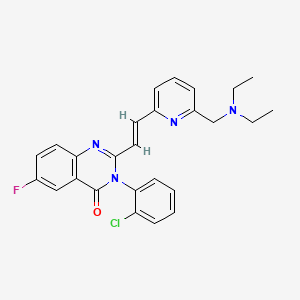
![2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide](/img/structure/B1669501.png)
![N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B1669503.png)

